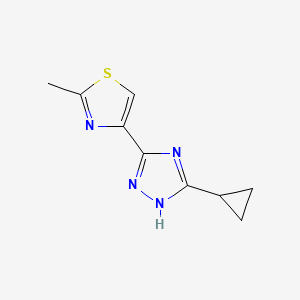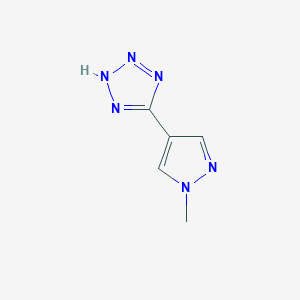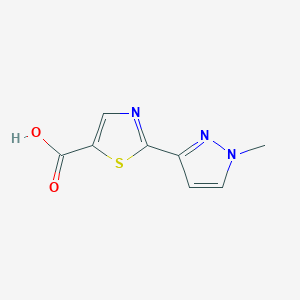
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole (abbreviated as CPTMT) is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds and has been found to possess a wide range of biological activities such as anticancer, antifungal, and antiviral properties. In
科学的研究の応用
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties and has been shown to inhibit the growth of various cancer cell lines. In addition, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been found to possess antifungal and antiviral properties, making it a potential candidate for the treatment of fungal and viral infections.
作用機序
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific targets in cells. For example, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been found to inhibit the replication of certain viruses and fungi.
Biochemical and Physiological Effects:
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, antifungal, and antiviral properties, 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole has been found to possess antioxidant and anti-inflammatory properties. It has also been found to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole in lab experiments include its high yield of synthesis, ease of purification, and its wide range of biological activities. However, the limitations of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal, and viral infections. Another direction is to investigate its potential as a modulator of the immune system for the treatment of autoimmune diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole and to identify its specific targets in cells.
合成法
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with cyclopropylamine and sodium azide. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The yield of the reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
特性
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-5-10-7(4-14-5)9-11-8(12-13-9)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMKPWZTWVCQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NNC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methyl-1,3-thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(2-methylcyclopropanecarbonyl)amino]benzoic acid](/img/structure/B7589589.png)
![2-[2-[(2,4,5-Trimethyloxolane-3-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7589606.png)
![2-[4-(2,4,5-Trimethyloxolane-3-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7589614.png)

![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
